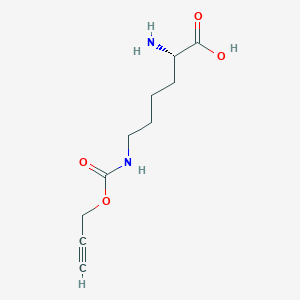
2-Fluoro-3-methyl-5-phenylpyridine
Overview
Description
2-Fluoro-3-methyl-5-phenylpyridine is a heterocyclic compound . It has a molecular formula of C12H10FN and a molecular weight of 187.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom, substituted with a fluorine atom at the 2nd position, a methyl group at the 3rd position, and a phenyl group at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.22 , a molecular formula of C12H10FN . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Drug Design
2-Fluoro-3-methyl-5-phenylpyridine is involved in the synthesis of complex molecular structures. One example includes the synthesis of cognition enhancer drug candidates like DMP 543. This process involves functionalizing 2-Fluoro-4-methylpyridine through a series of reactions including chlorination, hydrolysis, and methanesulfonylation, demonstrating its utility in drug design and synthesis (Pesti et al., 2000).
Medical Imaging and Radiopharmaceuticals
Compounds related to this compound, such as fluoropyridines, are used in Positron Emission Tomography (PET) imaging. The introduction of fluorine-18 into 3-fluoro and 5-fluoropyridines, facilitated by pyridyliodonium salts, is notable due to the stability of these positions in vivo, making these compounds valuable in medical imaging applications (Carroll et al., 2007).
Photophysics and Sensing Applications
2-Phenylpyridine derivatives, including structures similar to this compound, show intriguing photophysical properties. For instance, certain platinum(II) complexes with 2-phenylpyridine ligands exhibit dual phosphorescence emission and have been studied for their unique photophysical behaviors and potential application in sensing technologies (Ko et al., 2013).
Organometallic Chemistry and Catalysis
The fluorosilylation of 2-phenylpyridines, involving compounds related to this compound, produces silafluorene equivalents. These products exhibit strong fluorescence and represent the first example of C-H fluorosilylation, highlighting the compound's significance in organometallic chemistry and its potential in catalysis and materials science (Xiao et al., 2014).
Safety and Hazards
The safety information for 2-Fluoro-3-methyl-5-phenylpyridine includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
properties
IUPAC Name |
2-fluoro-3-methyl-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFGCKJZFJJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[4,5-c]pyridine-2-methanamine](/img/structure/B3346554.png)
![Pyrrolo[1,2-a]quinoxaline-8-carbonitrile](/img/structure/B3346568.png)


![4-Methylthiazolo[4,5-C]pyridine](/img/structure/B3346585.png)
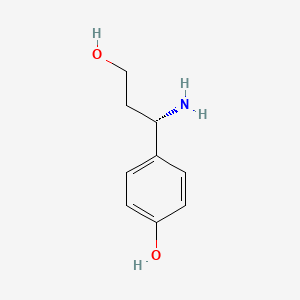
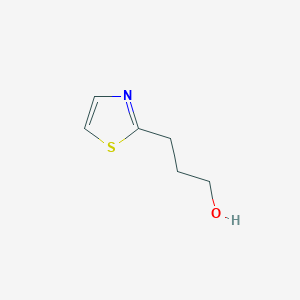
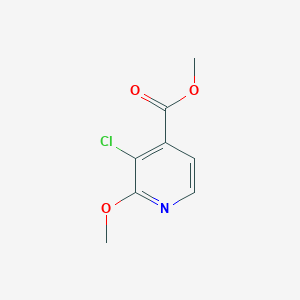

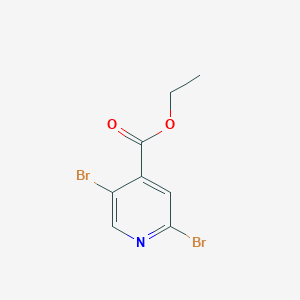
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)

